

N-Boc-N-bis(PEG3-OH) alternative ADC linkers

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Compound Focus: N-Boc-N-bis(PEG3-OH)

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Comparison of ADC Linker Chemistries

The table below summarizes the main types of linkers used in Antibody-Drug Conjugates (ADCs), based on current research and development.

Linker Type	Subclass / Examples	Mechanism of Payload Release	Key Characteristics	Example ADCs (FDA/EMA Approved)
Cleavable [1]	Peptide-based (e.g., Val-Cit, Val-Ala) [1]	Cleaved by intracellular enzymes (e.g., Cathepsin B) [1]	High stability in plasma; selective release in target cells [1]	Brentuximab vedotin, Polatuzumab vedotin [1]
	Acid-cleavable (e.g., Hydrazone) [1]	Cleaved in the acidic environment of lysosomes (low pH) [1]		Gemtuzumab ozogamicin [1]
	PEGylated Linkers [1]	Often acid-cleavable; incorporates polyethylene glycol (PEG) chains [1]	Enhanced hydrophilicity, reduces aggregation, increases plasma stability [1]	Sacituzumab govitecan [1]

Linker Type	Subclass / Examples	Mechanism of Payload Release	Key Characteristics	Example ADCs (FDA/EMA Approved)
Non-cleavable [1]	Thioether linkers (e.g., SMCC, MC linker) [1]	Linker does not break; payload is released upon full antibody degradation in the lysosome [1]	Minimal risk of premature release; highly stable in plasma; requires highly potent payloads [1]	Ado-trastuzumab emtansine, Belantamab mafodotin [1]

The search results also include specific Boc-protected PEG linkers that are related to **N-Boc-N-bis(PEG3-OH)**, which serve as building blocks for constructing more complex linker systems [2] [3] [4].

- **N-Boc-N-bis(PEG2-OH)**: A cleavable ADC linker with a molecular weight of 293.36 [3].
- **N-Boc-N-bis(PEG3-OH)**: The molecule in question, with a molecular weight of 469.57. It features a Boc-protected amine and two terminal hydroxyl groups, making it a multifunctional PEG scaffold [2] [4].
- **N-Boc-MeVal**: Another ADC linker featuring a BOC protecting group, with a molecular weight of 245.32 [5] [6].

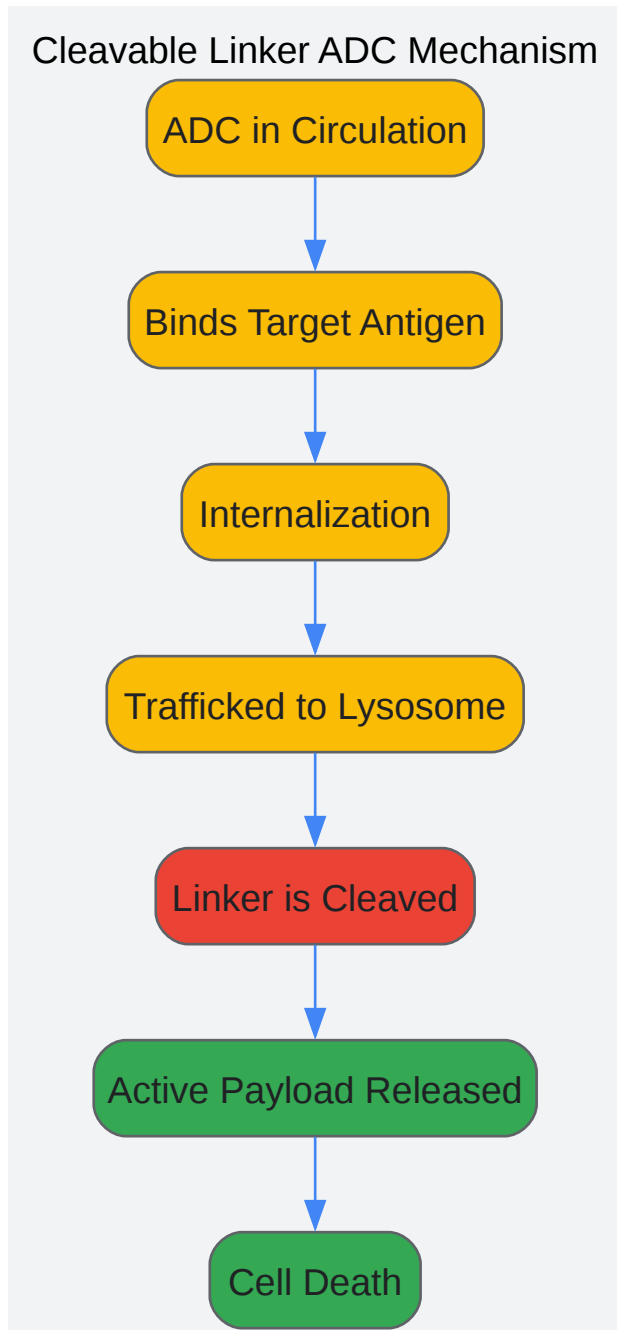
Experimental Considerations for Linker Evaluation

While the search results do not provide detailed, step-by-step experimental protocols, they highlight critical factors and standard methodologies that researchers use to evaluate and optimize ADC linkers [1].

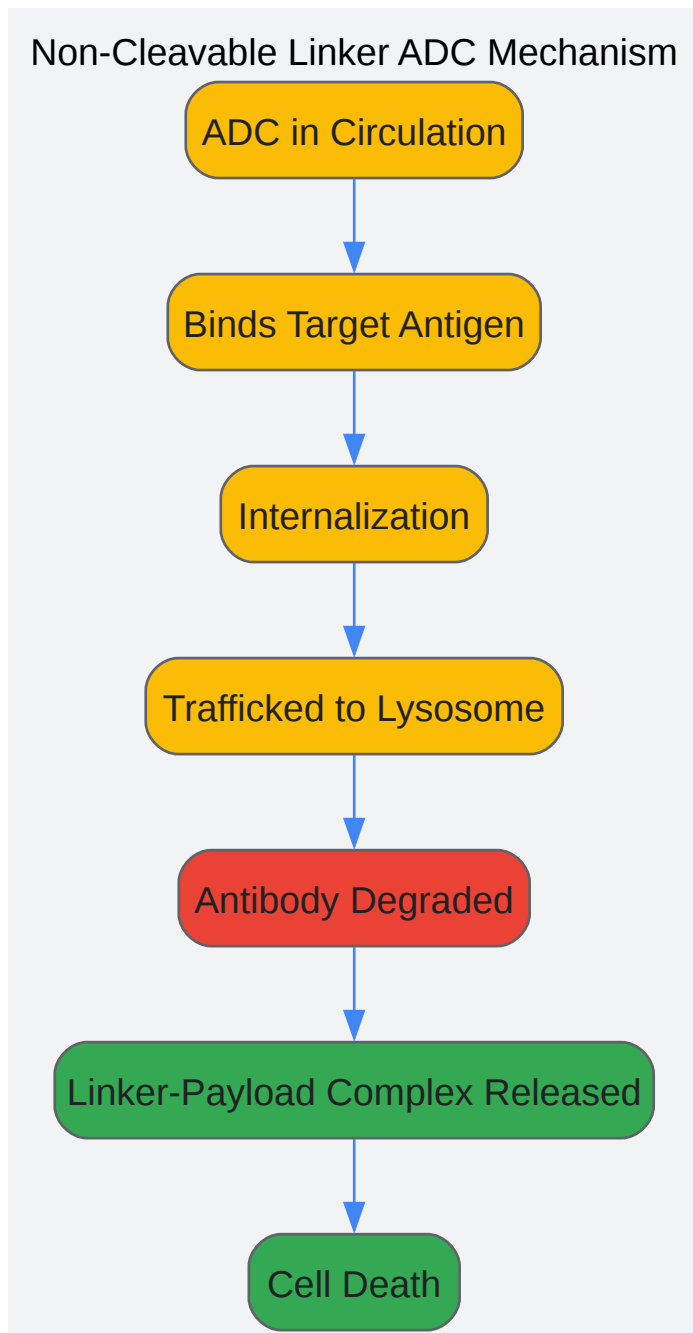
- **Linker Stability Testing**: A primary challenge is preventing the premature release of the payload in the bloodstream. Linker stability is typically assessed by incubating the ADC in human or mouse plasma and measuring the amount of free payload released over time using methods like LC-MS. Early hydrazone-based linkers showed poor stability (hydrolyzing in hours), while modern peptide linkers like Val-Cit are much more stable in plasma [1].
- **Payload Release Efficiency**: Once the ADC is internalized by the target cell, the linker must efficiently release the active payload. This is often tested in vitro using cell lysates (e.g., containing the enzyme Cathepsin B for peptide linkers) or in cell-based assays using target-positive cancer cell lines. The efficiency of cell killing is then correlated with the payload release rate [1].
- **Bioconjugation and Aggregation**: The hydrophobicity of the linker and payload can drive ADC aggregation. Hydrophobic interaction chromatography (HIC) is a standard tool for analyzing ADC aggregation levels. Strategies to mitigate this include using hydrophilic linkers, such as those incorporating PEG chains, to improve solubility and therapeutic stability [1].

Mechanism of Action Workflows

The following diagrams, created with Graphviz, illustrate the core mechanisms of how cleavable and non-cleavable linkers work.



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How to Choose a Linker

The choice of linker is critical and depends on the specific context of the target and payload [1]:

- **For highly toxic payloads, non-cleavable linkers** are often preferred due to their superior stability and minimal risk of premature release.

- **When targeting solid tumors, cleavable linkers** can be beneficial as they may allow for "bystander killing" – where the released payload can diffuse into and kill neighboring cancer cells.
- **To improve solubility and reduce aggregation, PEGylated linkers** (like the **N-Boc-N-bis(PEG3-OH)** scaffold) are an excellent strategy, helping to create ADCs with better stability and a wider therapeutic window.

Finding Missing Experimental Data

The search results provide a good overview of linker types but lack the granular, quantitative performance data you require. To build a more comprehensive guide, you could:

- **Search specialized databases:** Look for papers on PubMed or Google Scholar using specific search terms like "**N-Boc-N-bis(PEG3-OH)** ADC in vivo efficacy" or "Val-Cit linker plasma stability data".
- **Consult patent literature:** Patent applications often contain detailed experimental sections with comparative data on linker performance.
- **Review FDA approval packages:** The documentation for approved ADCs (like Kadcyra or Adcetris) sometimes includes public assessment reports with valuable efficacy and stability data.

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